molecular formula C19H20ClNO3S2 B2917567 ethyl 2-(2-((4-chlorophenyl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 403843-86-7

ethyl 2-(2-((4-chlorophenyl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B2917567
CAS RN: 403843-86-7
M. Wt: 409.94
InChI Key: IMTBSFUQEUZKCV-UHFFFAOYSA-N
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Description

This compound is a derivative of thiophene, which is a five-membered ring with one sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .


Synthesis Analysis

Thiophene derivatives can be synthesized by various methods, including the Gewald synthesis . This involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Scientific Research Applications

Antimicrobial Activity

Thiophene derivatives, including the compound , have been found to exhibit significant antimicrobial activity . For instance, they have been shown to be potent antibacterial agents against various bacterial species such as Staphylococcus aureus , Bacillus subtilis , Escherichia coli , and Salmonella typhi . Some derivatives also displayed excellent antifungal activity against Candida albicans and Aspergillus niger .

Antioxidant Activity

Thiophene derivatives are also known for their antioxidant activity . They have the ability to neutralize harmful free radicals in the body, which can help prevent various diseases and boost overall health .

Anticorrosion Activity

In industrial chemistry, thiophene derivatives are utilized as corrosion inhibitors . They can protect metal surfaces from corrosion, which is crucial in many industrial applications .

Anticancer Activity

Thiophene derivatives have shown promising results in the fight against cancer . They have been found to exhibit cytotoxic activity against human lung cancer cell line (A-549) at a dose of 10 −4 M .

Use in Organic Semiconductors

Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . They are used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Synthesis of Other Thiophene Derivatives

The compound can be used as a starting material for the synthesis of other thiophene derivatives . These derivatives can have a wide range of applications in various fields, from medicinal chemistry to material science .

Future Directions

Thiophene derivatives are a topic of ongoing research due to their wide range of applications . Future research could focus on synthesizing new thiophene derivatives and exploring their potential uses in various fields.

properties

IUPAC Name

ethyl 2-[2-(4-chlorophenyl)sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO3S2/c1-3-24-19(23)16-14-5-4-6-15(14)26-18(16)21-17(22)11(2)25-13-9-7-12(20)8-10-13/h7-11H,3-6H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTBSFUQEUZKCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2-((4-chlorophenyl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

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